N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide typically involves the reaction of 2-fluorobenzyl cyanide with 2-methoxy-2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid derivatives.
Reduction: Formation of 2-fluorobenzylamine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The fluorophenyl and methoxyphenylacetamide moieties can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-chlorophenyl)methyl]-2-methoxy-2-phenylacetamide
- N-[cyano(2-bromophenyl)methyl]-2-methoxy-2-phenylacetamide
- N-[cyano(2-iodophenyl)methyl]-2-methoxy-2-phenylacetamide
Uniqueness
N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16(12-7-3-2-4-8-12)17(21)20-15(11-19)13-9-5-6-10-14(13)18/h2-10,15-16H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFGGXZKXNTKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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